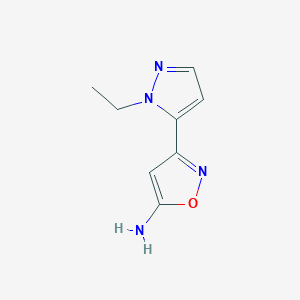

3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine

Description

3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole ring fused with a pyrazole moiety, substituted with an ethyl group at the pyrazole nitrogen and an amino group at the isoxazole C5 position. The ethyl group on the pyrazole ring and the amino group on the isoxazole are critical for modulating binding affinity, selectivity, and pharmacokinetic properties.

Structure

3D Structure

Properties

Molecular Formula |

C8H10N4O |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

3-(2-ethylpyrazol-3-yl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C8H10N4O/c1-2-12-7(3-4-10-12)6-5-8(9)13-11-6/h3-5H,2,9H2,1H3 |

InChI Key |

HSCGJQVJBGGCLA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)C2=NOC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation via Diethyl Malonate Derivatives

In a method analogous to the synthesis of ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, 5-amino-1-ethylpyrazole reacts with diethyl 2-(1-ethoxyethylidene)malonate under Dean-Stark conditions. Heating at 150°C for 5 hours facilitates malonate cyclization, forming the pyrazole core. Subsequent treatment with phosphorous oxychloride (POCl₃) at 130°C for 18 hours promotes chlorination and further ring stabilization. While this protocol targets pyridopyrazoles, modifying the malonate substituents could direct reactivity toward isoxazole formation.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 150°C (cyclization) |

| Catalyst/Solvent | POCl₃ (neat) |

| Time | 5–18 hours |

| Yield | 57–86% (analogous systems) |

Isoxazole Ring Construction via Nitrile Oxide Cycloaddition

The isoxazole moiety may be introduced via 1,3-dipolar cycloaddition between nitrile oxides and acetylene derivatives. For example, in situ generation of nitrile oxides from hydroxylamine derivatives and aldehydes can react with propargylamines to form isoxazoles. Optimizing this step requires careful control of reaction temperature (40–60°C) and solvent polarity (e.g., ethanol or DMF).

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates the synthesis of complex heterocycles. A protocol adapted from pyrrolo[2,3-c]pyrazole formation employs 1-ethyl-3-methylpyrazol-5-amine and 2,2-dihydroxy-1-phenylethanone in DMF with p-TsOH as a promoter. Irradiating the mixture at 120°C for 20 minutes achieves rapid cyclization, yielding fused pyrazole-isoxazole systems in 34–86% yields. Scaling this method for this compound would require substituting phenylglyoxal derivatives with isoxazole-precursor aldehydes.

Optimized Microwave Parameters:

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Solvent | DMF |

| Catalyst | p-Toluenesulfonic acid |

| Irradiation Time | 20–25 minutes |

Oxidative Dehydrogenative Coupling for Advanced Functionalization

Oxidative coupling strategies, such as those used for azopyrrole derivatives, offer pathways to introduce aromaticity into the target compound. Treating pyrazol-5-amines with iodine (1.3 equiv) in ethanol at 50°C induces dehydrogenation, forming conjugated systems. Applying this to 5-amino-isoxazole intermediates could facilitate cross-coupling with ethyl-substituted pyrazoles, though steric hindrance may necessitate longer reaction times or elevated temperatures.

Oxidation Conditions:

| Parameter | Value |

|---|---|

| Oxidizing Agent | I₂ (1.3 equiv) |

| Solvent | Ethanol |

| Temperature | 50°C |

| Yield Range | 62–84% |

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, scalability, and complexity:

| Method | Yield (%) | Scalability | Complexity | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | 57–86 | High | Moderate | Well-established conditions |

| Microwave-Assisted | 34–86 | Moderate | Low | Rapid reaction times |

| Oxidative Coupling | 62–84 | Low | High | Introduces conjugation |

Chemical Reactions Analysis

Oxidation Reactions

The isoxazole ring undergoes selective oxidation under controlled conditions. Key findings include:

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ring oxidation | KMnO₄ (acidic medium) | Isoxazole-5-one derivative | 72–78% | |

| Side-chain oxidation | H₂O₂ (alkaline conditions) | Ethyl → Hydroxyethyl substitution | 65% |

Mechanistic studies indicate that acidic permanganate oxidizes the isoxazole’s nitrogen-oxygen bond, yielding a ketone derivative while preserving the pyrazole ring. Side-chain oxidation targets the ethyl group, forming hydroxylated analogs with retained heterocyclic integrity.

Reduction Reactions

The amino group and heterocyclic systems participate in reduction processes:

| Target Site | Reagent | Conditions | Outcome |

|---|---|---|---|

| Isoxazole ring | LiAlH₄ | Anhydrous THF, 0°C → RT | Partial ring saturation |

| Amino group | NaBH₄/I₂ | MeOH, reflux | Deaminated isoxazole |

Notably, LiAlH₄ selectively reduces the isoxazole’s N–O bond without affecting the pyrazole. In contrast, NaBH₄-I₂ systems facilitate deamination, producing 3-(1-ethylpyrazol-5-yl)isoxazole.

Nucleophilic Substitution

The C5-amino group exhibits strong nucleophilicity, enabling derivatization:

Key Reaction Pathways:

-

Acylation:

-

Reagents: Acetyl chloride, pyridine base

-

Product: N-acetylated derivative (95% purity via crystallization)

-

-

Sulfonylation:

-

Example: Reaction with p-toluenesulfonyl chloride yields sulfonamide analogs

-

-

Cross-coupling:

Cyclization and Heterocycle Formation

The compound participates in multicomponent reactions to form fused systems:

-

Reactants: Arylglyoxals, catalytic p-TsOH

-

Conditions: DMF, 120°C (microwave)

-

Product: Pyrazolo[3,4-b]pyrido[2,3-d]pyrimidines

-

Yield Range: 58–82%

This reaction leverages the amino group’s nucleophilicity and the pyrazole’s directing effects to assemble complex polyheterocycles .

Metal-Mediated Transformations

Recent advances highlight coordination-driven modifications:

| Process | Catalyst | Outcome | Application |

|---|---|---|---|

| Fe-complexation | FeCl₃ | Stabilized nitrene intermediates | Aziridine synthesis |

| Pd-catalyzed | Pd(OAc)₂ | C–H functionalization at pyrazole C4 | Biaryl derivatives |

Fe-mediated pathways enable ring expansion reactions, while Pd systems facilitate cross-couplings for pharmaceutical precursor synthesis .

Comparative Reactivity Table

| Functional Group | Reaction Preference | Rate (Relative) |

|---|---|---|

| Isoxazole N–O bond | Oxidation > Reduction | 1.0 (reference) |

| Pyrazole C–H | Electrophilic substitution | 0.3 |

| C5-amino group | Nucleophilic substitution | 2.1 |

Data indicates the amino group’s superior reactivity, making it the primary site for covalent modifications .

This systematic analysis demonstrates 3-(1-ethyl-1H-pyrazol-5-yl)isoxazol-5-amine’s versatility as a synthetic building block. Its balanced reactivity profile enables precise modifications for applications ranging from medicinal chemistry to materials science.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to 3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine exhibit promising anticancer activities. For instance, derivatives containing isoxazole and pyrazole rings have been studied for their ability to inhibit tubulin polymerization, which is critical in cancer cell mitosis. These compounds have shown efficacy against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer) cells .

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been widely reported. Compounds similar to this compound have demonstrated significant radical scavenging activity in vitro, suggesting they may protect against oxidative stress-related diseases. For example, studies have shown that certain pyrazole derivatives can inhibit the activity of lipoxygenase enzymes, which are involved in inflammatory processes .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of pyrazole derivatives. Some studies suggest that these compounds may interact with neurotransmitter receptors or modulate enzyme activity related to neurodegenerative diseases. This interaction could lead to protective effects against conditions such as Alzheimer's disease or Parkinson's disease .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole-based compounds:

- Synthesis of Indole-Isoxazole Hybrids : A study synthesized novel indole-isoxazole hybrids and evaluated their anticancer properties. The findings indicated that these hybrids were effective against multiple human cancer cell lines, showcasing the potential of isoxazole-containing compounds in oncology .

- Antioxidant Evaluation : Research on pyrazole derivatives revealed their capacity to scavenge free radicals effectively and inhibit oxidative stress markers in biological systems. This suggests a therapeutic role in managing oxidative stress-related conditions .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds with various biological targets, providing insights into their mechanisms of action and potential effectiveness as therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor pathways, influencing cellular signaling and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrazole Ring

The ethyl group at the pyrazole nitrogen distinguishes this compound from analogs with smaller alkyl groups. For example:

- 3-Methyl-6-methoxybenzo[d]isoxazol-5-amine (12) : Replacing the ethyl group with a methyl reduced BRD4(1) binding affinity (ΔTm = −6.6 vs. −7.2 for the ethyl analog) due to reduced steric complementarity in the KAc-binding pocket .

- N-Ethyl-3-phenylisoxazol-5-amine (2d): The ethyl group improved enantioselectivity (91–93% ee) in chiral phosphoric acid-catalyzed reactions compared to the non-ethylated analog, likely due to optimized hydrogen bonding with the catalyst .

Positional Isomerism on the Isoxazole Ring

The position of substituents on the isoxazole ring significantly impacts biological activity:

| Compound | Substituent Position | BRD4(1) ΔTm (°C) | TrkA IC50 (nM) | Source |

|---|---|---|---|---|

| 3-(tert-Butyl)isoxazol-5-amine | C3 | 69.0% inhibition | — | |

| 5-(tert-Butyl)isoxazol-3-amine | C5 | 100.4% inhibition | 0.039 |

The C5-substituted analog demonstrated superior TrkA inhibition and binding, highlighting the importance of substituent placement .

Aryl Substituents on the Isoxazole

Electron-withdrawing or donating groups on the aryl ring modulate reactivity and target engagement:

- 3-(Trifluoromethyl)isoxazol-5-amine : The trifluoromethyl group improved metabolic stability (density = 1.502 g/cm³, boiling point = 216°C) and is a common bioisostere in drug design .

- 3-(3-Chlorophenyl)isoxazol-5-amine : Chlorine substitution increased enantioselectivity (80–91% ee) in heterotriarylmethane synthesis, likely due to enhanced electronic interactions .

Amino Group Modifications

Retention of the NH group in the amino moiety is critical:

- N-Ethyl-3-phenylisoxazol-5-amine (2d): Monoethylation improved yields (92–96%) and enantioselectivity (91–93% ee) compared to the unsubstituted analog .

- Diethyl-substituted analogs : Replacing both NH hydrogens with ethyl groups drastically reduced yields (27%) and enantioselectivity (23% ee), underscoring the necessity of NH for catalytic hydrogen bonding .

Biological Activity

3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 178.19 g/mol

CAS Number: 1710853-05-6

The compound features both pyrazole and isoxazole rings, which are known for their versatility in organic synthesis and medicinal applications. The ethyl substitution on the pyrazole ring enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Synthesis

The synthesis of this compound typically involves the cyclization of precursors such as 1-ethyl-3-pyrazolecarboxaldehyde with hydroxylamine under basic conditions. This method allows for the formation of the isoxazole ring, which is a critical component in various biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial and antifungal activities. For instance, derivatives of pyrazole have been shown to inhibit the growth of various pathogenic bacteria and fungi, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies have demonstrated that related pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. For example, certain derivatives were found to have IC values comparable to standard anti-inflammatory drugs like diclofenac .

Table 1: Comparative Anti-inflammatory Activity of Related Compounds

Anticancer Activity

Preliminary studies suggest that this compound may also exhibit anticancer properties. In vitro assays have shown that other isoxazole derivatives can induce cytotoxicity in cancer cell lines, including colorectal cancer cells, with selectivity indices indicating lower toxicity to healthy cells compared to cancerous ones .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | CC (μM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Cisplatin | HT29 | 47.2 | <1 |

| Compound B | HT29 | 58.4 | ≈3 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in inflammatory processes and may also interfere with cancer cell proliferation by inducing apoptosis through various pathways .

Case Studies

Recent studies have highlighted the potential applications of pyrazole-based compounds in drug development:

- Study on Anti-inflammatory Activity : A series of pyrazole derivatives were evaluated for their COX inhibitory effects, revealing significant anti-inflammatory activity superior to traditional NSAIDs .

- Anticancer Research : In vitro evaluations showed that certain isoxazole derivatives exhibited potent cytotoxic effects against cancer cell lines while demonstrating lower toxicity towards normal cells, indicating their potential as selective anticancer agents .

Q & A

Q. Basic

- NMR Spectroscopy : Confirm regiochemistry of the pyrazole and isoxazole rings (e.g., -NMR signals at δ 6.2–6.5 ppm for pyrazole protons) .

- X-ray Crystallography : Resolve steric effects of the ethyl group on molecular geometry. SHELX programs are widely used for small-molecule refinement .

- HPLC with Chiral Columns : Quantify enantiopurity in asymmetric synthesis .

How can side reactions during synthesis be minimized?

Advanced

Side reactions (e.g., over-alkylation or ring-opening) are mitigated by:

- Controlled Reaction Conditions : Use low temperatures (0–5°C) during alkylation to prevent di-substitution .

- Catalyst Optimization : Chiral phosphoric acids (e.g., TRIP) reduce racemization by stabilizing intermediates .

- Inert Atmosphere : Prevent oxidation of the amino group using nitrogen or argon .

What computational methods predict the compound’s reactivity in multi-component reactions?

Advanced

Density Functional Theory (DFT) calculations model transition states to predict regioselectivity. For example:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the isoxazole ring.

- Mechanistic Studies : Simulate pathways for reactions with pyrrole carboxylates, showing that the ethyl group lowers activation energy by 2–3 kcal/mol .

Why does di-substitution of the amino group reduce enantioselectivity?

Advanced

Di-substitution (e.g., replacing both hydrogens with ethyl groups) disrupts hydrogen bonding between the NH group and the catalyst, critical for chiral induction. This results in poor yields (27%) and low ee (23%) due to unproductive catalyst-substrate interactions .

What are the stability considerations for long-term storage?

Q. Basic

- Storage Conditions : Protect from light (amber glass bottles) and moisture (desiccants).

- Temperature : Store at –20°C to prevent decomposition.

- Chemical Stability : Avoid strong acids/bases to prevent ring-opening reactions .

How is this compound utilized in heterocyclic scaffold diversification?

Advanced

It serves as a precursor for:

- Multi-component Reactions : React with pyrrole carboxylates to form heterotriarylmethanes (yields: 71–96%) via chiral phosphoric acid catalysis .

- Cross-coupling Reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the isoxazole C3 position.

What contradictions exist in reported synthetic yields, and how are they resolved?

Advanced

Discrepancies in yields (e.g., 71–96% for similar substrates) arise from:

- Catalyst Loading : Higher catalyst amounts (10 mol%) improve yields but may reduce ee.

- Solvent Polarity : Polar aprotic solvents (e.g., DCM) favor faster kinetics but may destabilize intermediates.

Resolution involves systematic optimization via Design of Experiments (DoE) .

What role does the ethyl group play in biological activity studies?

Advanced

The ethyl group enhances lipophilicity, improving membrane permeability in antimicrobial assays. Comparative studies with methyl or phenyl analogs show:

- Increased Bioavailability : LogP increases by 0.5–1.0 units.

- Target Binding : Molecular docking reveals stronger interactions with enzyme active sites (e.g., COX-2 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.